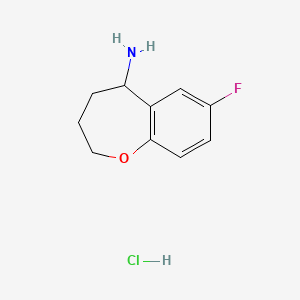

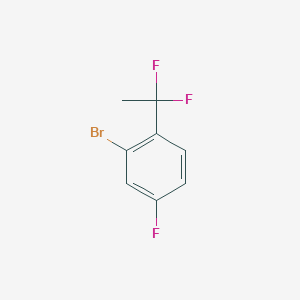

(2',2-Difluorobiphenyl-4-yl)methanamine

Übersicht

Beschreibung

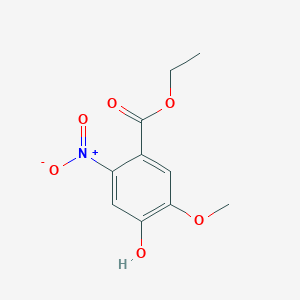

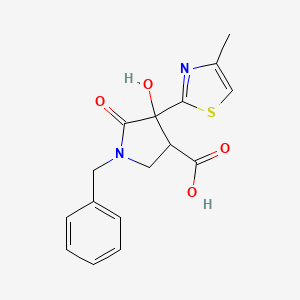

2-(2-Difluorobiphenyl-4-yl)methanamine, or 2-(2,4-Difluorobiphenyl-4-yl)methanamine, is an organic compound composed of a nitrogen-containing amine group, a carbon-containing methylamino group, and two fluorinated biphenyl rings. It is a white crystalline solid with a melting point of 186-188 °C. This compound is of great interest to researchers due to its potential applications in a variety of fields, such as organic synthesis, drug development, and chemical analysis.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

This compound has been synthesized and evaluated for its potential to inhibit various bacterial and fungal strains. The antimicrobial activity is assessed using methods like the disc diffusion method, and the minimum inhibitory concentration (MIC) values are determined using serial dilution techniques . Such properties make it a candidate for developing new antimicrobial agents.

Cytotoxicity Studies for Cancer Research

The cytotoxic effects of derivatives of this compound have been investigated using assays like the MTT assay against cell lines such as Hep-2 . These studies are crucial for cancer research, as they help in identifying compounds that can selectively kill cancer cells.

Material Science and Liquid Crystal Research

Compounds with the biphenyl structure, including derivatives of [3-fluoro-4-(2-fluorophenyl)phenyl]methanamine, are significant intermediates in creating materials for organic light-emitting diodes (OLEDs) and liquid crystals . Their structural properties are key to the performance of these advanced materials.

Drug Development and Pharmaceutical Intermediates

The biphenyl moiety is a common feature in many drugs and pharmaceutical intermediates. The difluorobiphenyl structure of this compound could be utilized in the synthesis of drugs with anti-inflammatory, antibacterial, and antifungal properties .

Analytical Chemistry and Chromatography

The fluoro-phenyl groups in this compound can enhance the retention of acidic compounds in chromatographic processes. This makes it useful in the development of chromatography columns, particularly for separating complex mixtures in analytical chemistry .

Boron Neutron Capture Therapy (BNCT)

Derivatives of this compound have been used in BNCT, a type of cancer treatment that relies on capturing neutrons by boron-containing compounds within the tumor . The fluoro-phenyl groups may enhance the compound’s ability to target cancer cells.

Organic Synthesis and Chemical Reactions

The compound serves as a building block in organic synthesis, participating in various chemical reactions such as cross-couplings, which are essential for constructing complex organic molecules .

Biological and Medicinal Applications

The biphenyl structure is crucial in active pharmaceutical ingredients (APIs). It has been involved in patented approaches in the last decade, investigating the role of biphenyl structures in drugs for conditions like hypertension, leukemia, diabetes, and malaria .

Eigenschaften

IUPAC Name |

[3-fluoro-4-(2-fluorophenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQZZRUHMPCIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2',2-Difluorobiphenyl-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)

![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)